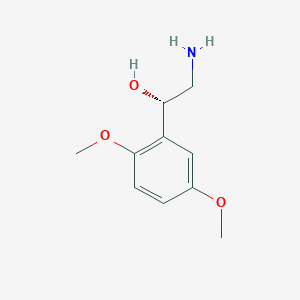
5-Fluoro-2-nitrophenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitrophenylmethanesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S It is known for its applications in various fields of scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenylmethanesulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is often carried out in a continuous-flow millireactor system, which provides better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature, are optimized to achieve the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors is preferred due to their ability to handle large volumes of reactants and provide consistent product quality. The process safety is evaluated using techniques like Reaction Calorimetry and Differential Scanning Calorimetry to ensure safe and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-nitrophenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction can yield amines .
Applications De Recherche Scientifique
5-Fluoro-2-nitrophenylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitrophenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interfere with nucleoside metabolism, leading to cytotoxicity and cell death. It can be incorporated into RNA and DNA, disrupting their normal functions and leading to the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Fluoro-2-nitrophenylmethanesulfonamide include:
- 5-Fluoro-2-nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H7FN2O4S |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(5-fluoro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) |
Clé InChI |
UUQWFHHAWXDFFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CS(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


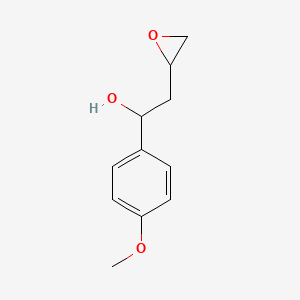

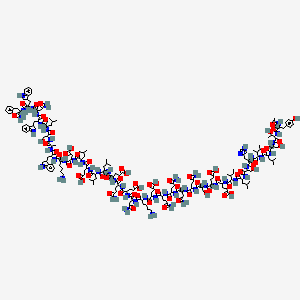
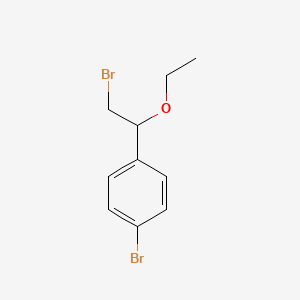

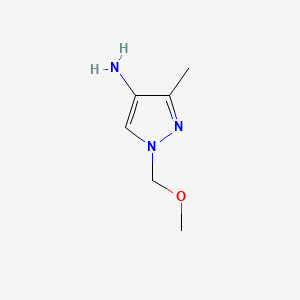
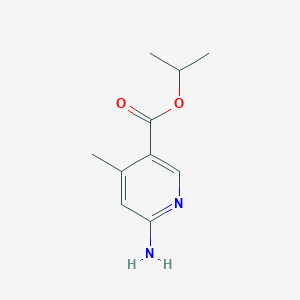
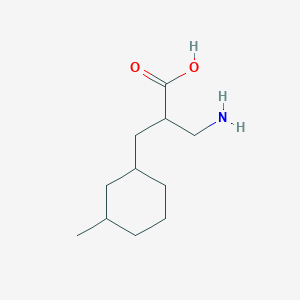
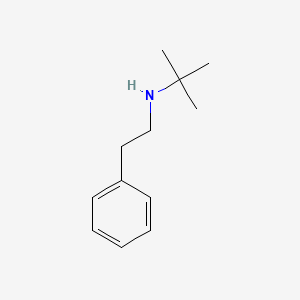
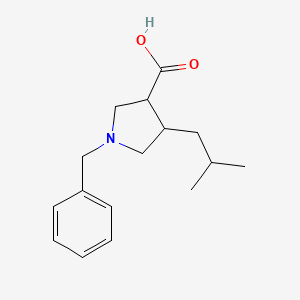
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
